N,N-Diethyl-1,2,3,4-selenatriazol-5-amine
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Overview
Description
N,N-Diethyl-1,2,3,4-selenatriazol-5-amine is a heterocyclic compound containing selenium. It is part of the broader family of triazoles, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1,2,3,4-selenatriazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with selenium-containing precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1,2,3,4-selenatriazol-5-amine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
N,N-Diethyl-1,2,3,4-selenatriazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in developing drugs with anticancer or antimicrobial properties.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1,2,3,4-selenatriazol-5-amine involves its interaction with molecular targets through its selenium atom. Selenium can form bonds with various biological molecules, influencing pathways such as oxidative stress response and enzyme activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-nitroaniline: Known for its use in organic synthesis and dye production.
3,5-Ditetrazolyl-1,2,4-triazole: A triheterocyclic compound with applications in energetic materials.
Uniqueness
N,N-Diethyl-1,2,3,4-selenatriazol-5-amine is unique due to its selenium content, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where selenium’s unique reactivity and biological roles are advantageous.
Properties
CAS No. |
89079-57-2 |
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Molecular Formula |
C5H10N4Se |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
N,N-diethylselenatriazol-5-amine |
InChI |
InChI=1S/C5H10N4Se/c1-3-9(4-2)5-6-7-8-10-5/h3-4H2,1-2H3 |
InChI Key |
CDJCBRAYSBDNNB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NN=N[Se]1 |
Origin of Product |
United States |
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